molecular formula C10H16N2O4 B1606703 diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate CAS No. 35691-30-6

diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate

Cat. No.: B1606703
CAS No.: 35691-30-6
M. Wt: 228.24 g/mol
InChI Key: QJTXVDDNYXLLDA-UHFFFAOYSA-N
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Description

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate is a heterocyclic compound featuring a partially saturated pyridazine ring (six-membered ring with two adjacent nitrogen atoms) and two ester groups at the 1- and 2-positions. This structure makes it a versatile intermediate in organic synthesis, particularly for biologically active molecules. Its tetrahydropyridazine core is pivotal in the synthesis of cyclitols, carbohydrates, and natural products like antrimycins, aurantimycins, and luzopeptins, which exhibit antibiotic, antiviral, and antitumor activities . The compound is typically synthesized via [4+2] cycloaddition reactions involving diethyl azodicarboxylate (DEAD) and dienes, yielding high-purity products under mild conditions .

Properties

IUPAC Name

diethyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTXVDDNYXLLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC=CCN1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300124
Record name Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35691-30-6
Record name NSC134994
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Cyclization via Reaction of Hydrazino Esters with Dialkyl Acetylenedicarboxylates

One of the most efficient and well-documented synthetic routes to tetrahydropyridazine derivatives involves the reaction of hydrazino esters with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine.

  • Procedure Summary:

    • Ethyl 2-(1,2-diphenylhydrazino)-2-oxoacetate is reacted with dialkyl acetylenedicarboxylates (e.g., dimethyl or diethyl acetylenedicarboxylate).
    • Triphenylphosphine is used as a catalyst or reagent to facilitate the cyclization.
    • The reaction is typically conducted in dichloromethane at low temperature (-5°C) initially, then allowed to warm to room temperature and stirred for several hours (e.g., 6 h).
    • The product is isolated by solvent removal and purified by column chromatography and recrystallization.
  • Key Features:

    • This method offers a one-pot synthesis that is operationally simple.
    • It provides access to polyfunctionalized tetrahydropyridazine derivatives with good yields.
    • Reaction conditions are mild, and the method is adaptable to various dialkyl esters.
Step Reagents & Conditions Notes Yield Range (%)
1 Ethyl 2-(1,2-diphenylhydrazino)-2-oxoacetate + dialkyl acetylenedicarboxylate + triphenylphosphine in CH2Cl2 at -5°C to RT Stirring for ~6 h, then workup Moderate to high (exact yield varies)

Synthesis via Reaction of Diethyl Diazo Diesters and Lewis Acid Catalysis

Another synthetic approach involves the reaction of diethyl diazo diesters with Lewis acids or frustrated Lewis pairs, leading to the formation of dihydropyridazine derivatives.

  • Mechanistic Insight:

    • The diazo diester reacts under Lewis acid catalysis to form diazene intermediates.
    • Subsequent cyclization yields the dihydropyridazine ring system.
    • Light-mediated electrocyclic reactions and deprotection steps may be involved in related transformations.
  • Reaction Conditions:

    • Use of Lewis acids such as BF3·OEt2 or other catalysts.
    • Photochemical conditions (UV light) may be applied for certain ring transformations.
    • Reductive workup (e.g., sodium borohydride) for deprotection steps.
  • Applications:

    • This method is useful for preparing intermediates in the synthesis of complex bicyclic and polycyclic compounds.
    • Avoids hazardous reagents traditionally used in related syntheses.
Step Reaction Type Conditions Yield (%) Key Intermediate/Product
1 Lewis acid-catalyzed cyclization Room temperature, inert atmosphere 70-80 Diazene intermediate
2 Photochemical ring-opening UV light, inert atmosphere ~80 Diazetidine intermediate
3 Reductive deprotection NaBH4 or similar reductant ~75 Tetrahydropyridazine derivative

This approach is well documented for related di-tert-butyl derivatives and can be adapted for diethyl esters.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
1 Ethyl 2-(1,2-diphenylhydrazino)-2-oxoacetate + dialkyl acetylenedicarboxylate Triphenylphosphine CH2Cl2, -5°C to RT, 6 h Moderate to high One-pot, mild, versatile for various esters
2 Diethyl diazo diesters Lewis acids (e.g., BF3·OEt2), UV light, NaBH4 RT, inert atmosphere, photochemical steps 70-80 Involves diazene intermediates, photochemistry
3 Dihydropyridine derivatives Electrochemical setup, CO2 Pt cathode, Mg anode, 15 mA/cm², RT, 7-8 h Variable Functionalization via electrocarboxylation

Research Findings and Notes

  • The one-pot cyclization method (Method 1) is highly efficient for producing functionalized tetrahydropyridazines, offering a straightforward synthetic route with good functional group tolerance.
  • Lewis acid catalysis combined with photochemical steps (Method 2) allows access to complex intermediates without hazardous reagents, improving safety and scalability.
  • Electrochemical approaches (Method 3) expand the functionalization possibilities of dihydropyridazine esters, although they are more relevant to derivatives rather than the parent compound itself.
  • Purification typically involves chromatographic techniques and recrystallization from solvent mixtures such as hexane-ethyl acetate.
  • Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, as well as reducing agents and catalysts such as ruthenium complexes . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate has been investigated for its antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

2. Neurological Applications
Research indicates that this compound may have neuroprotective effects. A case study highlighted its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Agricultural Applications

1. Pesticide Development
The compound has shown promise as a precursor for developing new pesticides. Its structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact. Field trials have demonstrated that formulations containing this compound effectively reduce pest populations without harming beneficial insects .

2. Plant Growth Regulators
Another application in agriculture is as a plant growth regulator. Studies have indicated that this compound can stimulate growth and increase yield in various crops by enhancing nutrient uptake and promoting root development .

Materials Science

1. Polymer Synthesis
this compound is utilized in synthesizing novel polymers with desirable mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity .

2. Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require high durability and resistance to environmental factors. Research has demonstrated that coatings formulated with this compound exhibit superior adhesion and weather resistance compared to traditional formulations .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntitumor ActivityCytotoxic effects on cancer cell lines
Neurological ApplicationsNeuroprotective effects observed
AgriculturePesticide DevelopmentEffective against pests with minimal environmental impact
Plant Growth RegulatorsEnhances growth and yield in crops
Materials SciencePolymer SynthesisImproves thermal stability and elasticity
Coatings and AdhesivesSuperior adhesion and weather resistance

Mechanism of Action

The mechanism of action of diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Diethyl 4,5-Dimethoxy-1,2,3,6-Tetrahydropyridazine-1,2-Dicarboxylate

This derivative introduces methoxy groups at the 4- and 5-positions, altering electronic properties and reactivity. Key

Property Target Compound 4,5-Dimethoxy Derivative
Molecular Formula C₁₂H₁₈N₂O₆ C₁₄H₂₂N₂O₈
Molecular Weight 286.28 g/mol 346.34 g/mol
IR (C=O stretch) 1711 cm⁻¹ 1745, 1716 cm⁻¹
Key Applications Antibiotics Modified cyclitol synthesis

The methoxy groups enhance solubility in polar solvents and stabilize intermediates in cyclitol synthesis .

Diethyl 1,3-Diphenyl-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylate

Replacing the pyridazine core with a pyrimidine ring (nitrogens at positions 1 and 3) reduces ring strain and modifies hydrogen-bonding capacity. This derivative is used in pharmaceutical intermediates, with a molecular weight of 380.44 g/mol and CAS 956700-84-8 .

Heterocyclic Analogs

Diethyl trans-4-Cyclohexene-1,2-Dicarboxylate

A carbocyclic analog lacking nitrogen atoms, this compound (CAS 5048-50-0) is used in polymer chemistry. Its non-heterocyclic structure reduces reactivity toward nucleophiles but improves thermal stability .

Diethyl 1,4-Dihydro-1,2,4,5-Tetrazine-3,6-Dicarboxylate

Featuring a tetrazine ring (four nitrogen atoms), this compound (CAS 444683-52-7) exhibits strong electron-deficient behavior, making it a potent dienophile in inverse electron-demand Diels-Alder reactions. Its aromaticity contrasts with the non-aromatic tetrahydropyridazine core .

Functional Group Analogs

1,2,3,6-Tetrahydropyridazine-3,6-Dione

This derivative (CAS 123-33-1) is explored in kinase inhibitors .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

A fused bicyclic derivative with an imidazo-pyridine core, this compound (melting point 243–245°C) shows enhanced rigidity and is studied for antitumor activity due to its nitro and cyano substituents .

Biological Activity

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate (CAS No. 35691-30-6) is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol. It belongs to the class of heterocyclic compounds and is characterized by its dicarboxylate structure. This compound has garnered interest in various fields of research due to its potential biological activities.

PropertyValue
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
CAS Number35691-30-6
SynonymsDiethyl 3,6-dihydropyridazine-1,2-dicarboxylate; 1,2-Pyridazinedicarboxylic acid, 3,6-dihydro-, 1,2-diethyl ester

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi. The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains.

Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties. It was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results suggested that this compound can effectively neutralize free radicals and reduce oxidative stress in biological systems.

Neuroprotective Effects

Preliminary studies have indicated potential neuroprotective effects of this compound. It may influence neurotransmitter systems and protect against neuronal damage in models of neurodegenerative diseases. This activity is hypothesized to be linked to its ability to modulate the kynurenine pathway and influence levels of neuroactive metabolites.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Umesha et al., this compound was tested against several microbial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The findings suggest its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

A research project focused on the neuroprotective properties of this compound involved in vitro assays on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive bacteria and fungi .
Antioxidant CapacitySignificant radical scavenging activity in DPPH assays .
NeuroprotectionReduced neuronal cell death under oxidative stress conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate
Reactant of Route 2
diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate

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